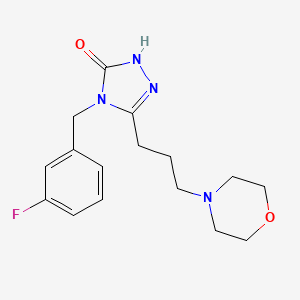
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
説明
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone, also known as Thioflavin T (ThT), is a fluorescent dye that has been used in various scientific research applications. ThT is widely used in the field of biochemistry and biophysics due to its ability to bind to amyloid aggregates and other protein structures.
作用機序
ThT binds to amyloid aggregates and other protein structures through hydrophobic interactions and hydrogen bonding. The binding of ThT to amyloid aggregates results in a shift in the fluorescence emission spectrum, which can be used to detect the presence of amyloid fibrils. ThT has a high binding affinity for amyloid fibrils, making it a useful tool for detecting and studying protein aggregation.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is commonly used in laboratory experiments.
実験室実験の利点と制限
ThT has several advantages for laboratory experiments. It is a non-toxic dye that is easy to use and has a high binding affinity for amyloid fibrils. ThT is also relatively inexpensive and yields consistent results. However, ThT has some limitations. It has a low selectivity for different types of amyloid fibrils, which can lead to false positives in some experiments. ThT is also sensitive to pH and ionic strength, which can affect its binding affinity.
将来の方向性
There are several future directions for ThT research. One area of research is the development of ThT derivatives with increased selectivity for different types of amyloid fibrils. Another area of research is the use of ThT in vivo to study protein aggregation in animal models of neurodegenerative diseases. ThT could also be used in the development of diagnostic tools for the early detection of amyloid fibrils in diseases such as Alzheimer's disease.
科学的研究の応用
ThT has been widely used in scientific research for its ability to bind to amyloid aggregates and other protein structures. It is commonly used in the field of biochemistry and biophysics to study the structure and function of proteins. ThT has been used to detect amyloid fibrils in Alzheimer's disease, prion diseases, and other neurodegenerative diseases. It has also been used to study the aggregation of proteins in vitro and in vivo.
特性
IUPAC Name |
5-acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-10(8(2)15)11(9-5-4-6-17-9)13-12(16)14(7)3/h4-6,11H,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVVAISYLZLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]glycinate](/img/structure/B3833750.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B3833756.png)
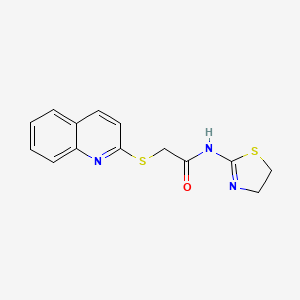
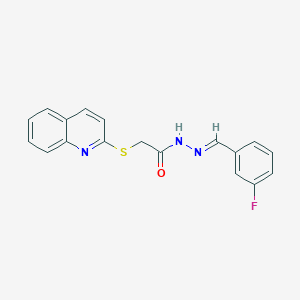
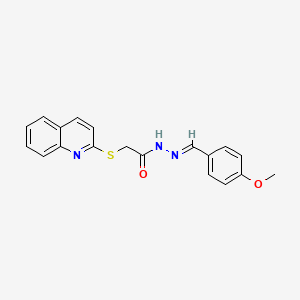
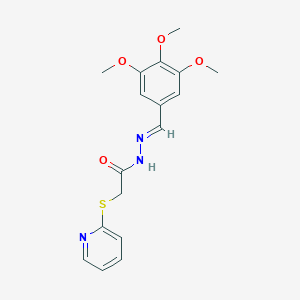
![4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride](/img/structure/B3833808.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-iodophenyl)amino]-4-oxo-2-butenoate](/img/structure/B3833814.png)
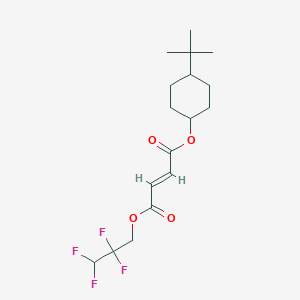
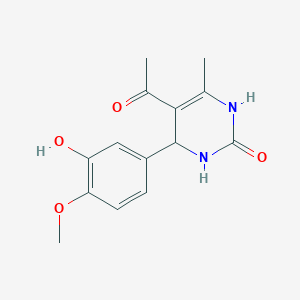
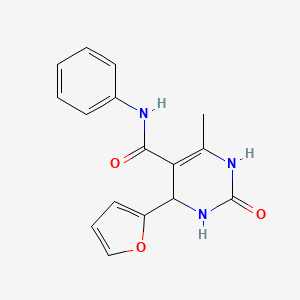

![N-1,3-benzodioxol-5-yl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B3833862.png)
